Esperatrucin is typically isolated from specific plant species known for their medicinal properties. The extraction and purification processes are crucial for obtaining the compound in a usable form, and ongoing research aims to identify additional sources and improve yield efficiency.
Esperatrucin belongs to the class of compounds known as alkaloids, which are characterized by their nitrogen-containing structures. Alkaloids are well-known for their diverse pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties.
The synthesis of Esperatrucin can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. For instance, the use of catalysts can enhance reaction rates and selectivity during the synthesis process.
Esperatrucin features a complex molecular structure that includes multiple functional groups contributing to its biological activity. The exact structure can vary based on the source and method of synthesis but typically includes a bicyclic framework.
The molecular formula of Esperatrucin is generally represented as , where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are frequently used to elucidate its structure.
Esperatrucin undergoes several chemical reactions that are significant for its functionality:
The reactivity of Esperatrucin is influenced by its molecular structure. For example, functional groups such as hydroxyl or amino groups may participate in nucleophilic attacks during chemical transformations.
The mechanism by which Esperatrucin exerts its biological effects typically involves interaction with specific receptors or enzymes within biological systems. For instance, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity.
Research indicates that Esperatrucin may exhibit dose-dependent effects, with varying potency against different biological targets. Quantitative data from pharmacological studies help to elucidate these interactions further.
Esperatrucin is generally characterized by:
Key chemical properties include:
Esperatrucin has several scientific uses:
Esperatrucin, an enediyne-derived antitumor antibiotic, was first isolated in the late 1980s through bioactivity-guided fractionation of fermentation broths from rare actinomycete strains. Initial isolation protocols employed organic solvent extraction (e.g., ethyl acetate) followed by multistep chromatographic purification, including silica gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC). Early characterization revealed its potent DNA-cleaving activity, evidenced by plasmid DNA nicking assays in vitro. The compound exhibited extreme lability under ambient conditions due to its reactive enediyne core, necessitating storage at cryogenic temperatures (-80°C) in inert atmospheres. Spectroscopic data from ultraviolet-visible (UV-Vis) spectroscopy indicated a chromophore typical of conjugated diyne systems, with absorption maxima near 254 nm and 305 nm, providing the first clues to its structural class [9].
Key Early Properties
Property | Observation |
---|---|
Molecular Weight | ~1500 Da (estimated via mass spectrometry) |
Solubility | Organic solvents (methanol, acetonitrile) |
Bioactivity | DNA strand scission at picomolar concentrations |
Stability | Highly labile; degrades upon light/oxygen exposure |
The primary producing organism of Esperatrucin is a gram-positive, filamentous bacterium belonging to the order Actinomycetales. 16S ribosomal RNA gene sequencing identified it as a novel species within the genus Amycolatopsis, sharing 98.7% sequence similarity with Amycolatopsis orientalis. This strain (designated ATCC 53555) was isolated from a soil sample collected in a Mediterranean coastal region, suggesting adaptations to saline, oligotrophic environments. Secondary producers include Actinomadura spp. strains isolated from Indonesian rainforest soils. Fermentation optimization studies showed maximal Esperatrucin yield in complex media containing glucose, soybean meal, and trace metals, with production peaking during late stationary phase (96–120 hours) [9].
Comparative Actinomycete Producers
Strain Designation | Taxonomic Assignment | Geographic Origin | Yield (mg/L) |
---|---|---|---|
ATCC 53555 | Amycolatopsis sp. nov. | Mediterranean coast | 15.2 |
DSM 7341 | Actinomadura luzonensis | Indonesian rainforest | 8.7 |
NRRL 18912 | Amycolatopsis orientalis | Agricultural soil (Spain) | 6.3 |
Elucidating Esperatrucin’s structure required nearly a decade of integrated spectroscopic, crystallographic, and synthetic studies due to its molecular complexity and instability.
Phase 1: Core Scaffold Identification (1989–1992)
Initial nuclear magnetic resonance (NMR) analyses (¹H, ¹³C) in deuterated dimethyl sulfoxide revealed characteristic enediyne proton signals (δ 5.8–6.2 ppm) and sp²-hybridized carbons. Tandem mass spectrometry (MS/MS) of the sodium adduct ([M+Na]⁺) confirmed a molecular formula of C₅₇H₇₆N₄O₂₁S₂, implying multiple functionalized domains. Infrared spectroscopy detected hydroxyl groups (3400 cm⁻¹) and carbonyl stretches (1740 cm⁻¹), suggesting carbohydrate ester linkages [9].
Phase 2: Absolute Configuration and Appendages (1993–1996)
Chemical degradation studies identified four structural domains:
Phase 3: Bergman Cyclization Analysis (1997–1999)
Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) characterized the enediyne’s reactivity, predicting a 28.3 kcal/mol activation barrier for the Bergman cyclization. This explained its spontaneous DNA-damaging behavior at physiological temperatures. Critical bond distances (C1–C6: 3.28 Å) were validated using Fourier-transform microwave spectroscopy [9].
Structural Elucidation Timeline
Year(s) | Milestone | Technique(s) |
---|---|---|
1989 | Enediyne core inferred | UV-Vis, ¹H-NMR |
1991 | Molecular formula established | High-resolution MS |
1993 | Glycosidic linkages mapped | NOESY, HMBC NMR |
1995 | Crystal structure of bromo-derivative solved | X-ray crystallography |
1997 | Bergman cyclization kinetics quantified | DFT calculations (B3LYP/6-31G(d,p)) |
Advanced Spectroscopic Techniques Applied
Technique | Structural Information Revealed |
---|---|
2D-NMR (COSY, TOCSY) | Spin systems in esperosamine and pentose units |
HR-ESI-MS | Exact mass (C₅₇H₇₆N₄O₂₁S₂); fragment ion patterns |
FT-IR Microspectroscopy | Functional groups in solid state |
X-ray Diffraction | Absolute stereochemistry at chiral centers |
The integrated efforts culminated in a 1999 publication defining Esperatrucin’s complete structure, enabling synthetic programs for stabilized analogs. This foundational work underscored actinomycetes as biochemical reservoirs for architecturally complex enediynes [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0